molecular formula C23H21N5O3S B4064385 9-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,3,4,9-tetrahydro-1H-carbazole

9-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,3,4,9-tetrahydro-1H-carbazole

Cat. No. B4064385
M. Wt: 447.5 g/mol
InChI Key: SCAHIYHJRWVQHM-UHFFFAOYSA-N
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Description

9-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,3,4,9-tetrahydro-1H-carbazole is a useful research compound. Its molecular formula is C23H21N5O3S and its molecular weight is 447.5 g/mol. The purity is usually 95%.
The exact mass of the compound 9-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,3,4,9-tetrahydro-1H-carbazole is 447.13651072 g/mol and the complexity rating of the compound is 698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,3,4,9-tetrahydro-1H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,3,4,9-tetrahydro-1H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Carbazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of new heterocyclic derivatives starting from 9H-carbazole as a precursor demonstrated potential antimicrobial activities (Salih, Salimon, & Yousif, 2016). This research highlights the versatility of carbazole-based compounds in producing substances with potential biomedical applications, particularly as antimicrobial agents.

Photophysical Properties and Mechanochromism

The study of carbazole derivatives has extended into the exploration of their photophysical properties. Novel scorpion-like carbazole derivatives have been synthesized, showcasing mechanochromic and aggregation-induced emission properties (Hu et al., 2018). These compounds exhibit bright luminescence upon aggregation and have applications in materials science, particularly in the development of optical and electronic devices due to their unique light-emitting properties.

Electrochromic Materials

Carbazole derivatives have also been explored for their electrochromic properties. The electrochemical synthesis of polycarbazole films from carbazole compounds has shown significant electrochromic behavior, which is promising for applications in smart windows, displays, and other electrochromic devices (Hsiao & Lin, 2016). These materials change color in response to electrical stimuli, offering potential utility in various electronic applications.

Antibacterial and Antihypertensive Agents

The functional versatility of carbazole derivatives extends into the realm of pharmacology, where they have been synthesized and tested for antibacterial and antihypertensive activities. Research into thiosemicarbazides, triazoles, and Schiff bases based on carbazole scaffolds has shown good antihypertensive α-blocking activity with low toxicity, highlighting the potential of these compounds in developing new therapeutic agents (Abdel-Wahab et al., 2008).

properties

IUPAC Name

2-[[4-methyl-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-26-22(15-10-12-16(13-11-15)28(30)31)24-25-23(26)32-14-21(29)27-19-8-4-2-6-17(19)18-7-3-5-9-20(18)27/h2,4,6,8,10-13H,3,5,7,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAHIYHJRWVQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2C3=C(CCCC3)C4=CC=CC=C42)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,3,4,9-tetrahydro-1H-carbazole
Reactant of Route 2
Reactant of Route 2
9-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,3,4,9-tetrahydro-1H-carbazole
Reactant of Route 3
Reactant of Route 3
9-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,3,4,9-tetrahydro-1H-carbazole
Reactant of Route 4
Reactant of Route 4
9-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,3,4,9-tetrahydro-1H-carbazole
Reactant of Route 5
Reactant of Route 5
9-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,3,4,9-tetrahydro-1H-carbazole
Reactant of Route 6
9-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,3,4,9-tetrahydro-1H-carbazole

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